4-(Oxolan-3-ylmethanesulfonyl)aniline

Übersicht

Beschreibung

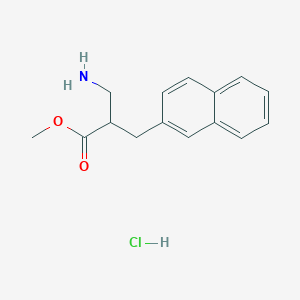

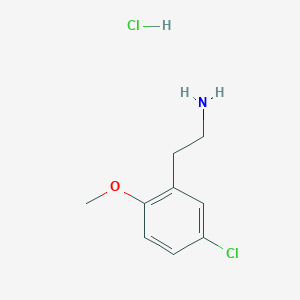

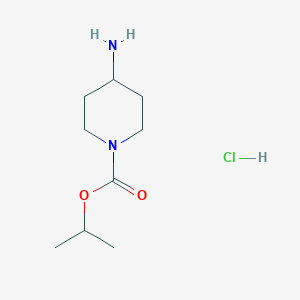

“4-(Oxolan-3-ylmethanesulfonyl)aniline” is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol .

Molecular Structure Analysis

The molecular structure of “4-(Oxolan-3-ylmethanesulfonyl)aniline” consists of a total of 32 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 primary amine (aromatic) .Chemical Reactions Analysis

Anilines, including “4-(Oxolan-3-ylmethanesulfonyl)aniline”, have been studied extensively as reductants of environmental oxidants such as manganese dioxide . They can also undergo effective methylation with methanol catalyzed by cyclometalated ruthenium complexes .Wissenschaftliche Forschungsanwendungen

Copolymerization Applications

One of the prominent applications of derivatives of aniline, such as 4-(Oxolan-3-ylmethanesulfonyl)aniline, is in the field of copolymerization. Studies have shown that chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines leads to the production of water-soluble and self-doped polyaniline derivatives. These derivatives exhibit enhanced water-solubility due to the electron-donating effects of the alkoxysulfonated groups, which are easily incorporated into the macromolecular chains. This modification results in reduced electrical conductivities of the copolymers compared to the parent polyaniline, due to both self- and external-dopings (Prévost, Petit, & Pla, 1999).

Electrochemical Applications

In the realm of electrochemistry, derivatives of aniline have been utilized to synthesize water-soluble polymers with high redox cyclability. For example, poly(4-anilino-1-butanesulfonic acid) sodium salt, synthesized from the electrochemical oxidation of aniline derivatives, has shown significantly higher redox cyclability than unsubstituted polyaniline. This finding is demonstrated by in situ spectroelectrochemical and cyclic voltammetric studies (Kim, Lee, Moon, Lee, & Rhee, 1994).

Polymer Synthesis and Characterization

The synthesis of sulfonated polyanilines from aniline derivatives, such as 4-(Oxolan-3-ylmethanesulfonyl)aniline, leads to the creation of homopolymers and copolymers with distinct properties. These materials are characterized by moderate molecular weights, solubility in water and polar solvents, and are obtained in self-acid-doped forms. The atomic ratio between nitrogen and sulfur atoms in these polymers is consistent with their chemical structures, as confirmed by X-ray photoelectron spectroscopy. Such polymers exhibit unique electrical conductivities and crystallinity, which are crucial for various applications (Grigoras, Catargiu, Tudorache, & Dobromir, 2012).

Corrosion Inhibition Studies

Aniline derivatives are also employed in studies related to corrosion inhibition. For instance, the synthesis of new compounds from aniline derivatives and their application as corrosion inhibitors on metal surfaces have been explored. These studies utilize various corrosion methods like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy to examine the effectiveness of these compounds in inhibiting corrosion. The adsorption of these compounds on metal surfaces is often modeled by Langmuir’s isotherm, and their inhibition efficiency is correlated with quantum chemical calculations (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Eigenschaften

IUPAC Name |

4-(oxolan-3-ylmethylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c12-10-1-3-11(4-2-10)16(13,14)8-9-5-6-15-7-9/h1-4,9H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWJBYLNQKHWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Oxolan-3-ylmethanesulfonyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid](/img/structure/B1422884.png)

![2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B1422887.png)

![2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid](/img/structure/B1422890.png)